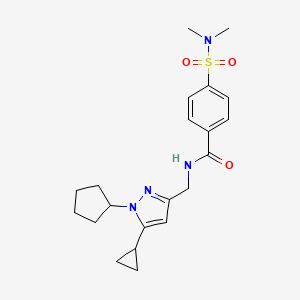

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule characterized by a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The benzamide moiety is functionalized with a dimethylsulfamoyl group at the para position. The compound’s synthesis likely involves coupling a pyrazolylmethylamine intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride, analogous to methods described for related amides .

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-24(2)29(27,28)19-11-9-16(10-12-19)21(26)22-14-17-13-20(15-7-8-15)25(23-17)18-5-3-4-6-18/h9-13,15,18H,3-8,14H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDNRJUDFYTVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with significant biological activity, particularly in the realms of anti-inflammatory and anticancer research. This article explores its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 388.47 g/mol. The compound features a pyrazole moiety, cyclopentyl and cyclopropyl groups, and a sulfamoyl benzamide structure, which contribute to its biological activity.

Table 1: Structural Features

| Component | Description |

|---|---|

| Pyrazole Moiety | Central to its biological activity |

| Cyclopentyl Group | Enhances lipophilicity |

| Cyclopropyl Group | Modulates receptor interactions |

| Sulfamoyl Benzamide | Increases solubility and bioavailability |

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential as an inhibitor of CDK2, which is crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest in cancer cells, making it a candidate for cancer therapy.

-

Anti-inflammatory Activity : Studies have demonstrated that this compound can significantly reduce inflammation by:

- Decreasing edema and leukocyte migration.

- Downregulating pro-inflammatory cytokines such as IL-6 and TNF-α.

- Inhibiting NF-κB activation, which plays a pivotal role in inflammatory responses.

Research Findings

Recent studies have provided insights into the biological activities and therapeutic potentials of this compound:

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that it reduced cell viability significantly at submicromolar concentrations, suggesting potent anticancer properties. The mechanism was linked to the modulation of mTORC1 signaling pathways, which are critical in cancer cell growth and survival .

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory diseases, this compound was administered to animal models exhibiting induced inflammation. The results revealed a marked reduction in inflammatory markers and histopathological improvements in tissues affected by inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its efficacy:

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substituting different alkyl groups on the pyrazole ring | Alters binding affinity to target enzymes |

| Varying the sulfonamide moiety | Modifies solubility and bioavailability |

| Changing the benzamide component | Impacts selectivity for biological targets |

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide exhibits significant anti-inflammatory effects. Key findings include:

- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in experimental models, suggesting its efficacy in managing inflammatory responses .

- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory pathways .

- NF-κB Inhibition : The compound inhibits NF-κB activation, a key transcription factor involved in the inflammatory response, thus potentially mitigating chronic inflammation .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various biological targets, particularly enzymes involved in disease processes:

- Cyclooxygenase Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain . The structure of this compound positions it as a candidate for further studies in this area.

Drug Development Potential

The unique combination of functional groups within this compound makes it a promising candidate for drug development:

- Pharmacokinetic Studies : Preliminary studies indicate that modifications to similar pyrazole structures can lead to improved pharmacokinetic profiles. This includes optimizing plasma half-lives and metabolic stability, which are crucial for therapeutic efficacy .

- Therapeutic Applications : Given its anti-inflammatory and analgesic properties, this compound may be explored for applications in treating conditions such as rheumatoid arthritis and osteoarthritis, similar to other pyrazole derivatives currently in clinical trials .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to this compound:

Comparison with Similar Compounds

Pyrazole Core Modifications

- Cyclopropyl vs. Pyridinyl Substitution: The target compound’s 5-cyclopropyl group may enhance lipophilicity and steric bulk compared to the pyridinyl analog in CAS 1421459-90-4.

- Methyl Ester vs. Benzamide : The methyl ester derivative (CAS 1448063-09-9) lacks the hydrogen-bonding capacity of the benzamide, likely reducing its binding affinity in biological systems .

Sulfamoyl vs. Trifluoromethoxy Groups

Amine vs. Benzamide Linkers

- The amine-containing analog (CAS 1856038-01-1) lacks the sulfamoyl-benzamide pharmacophore, likely shifting its mechanism of action. The chlorine substituent may introduce steric hindrance or electrophilic reactivity .

Pharmacological and Physicochemical Implications

- Solubility : The dimethylsulfamoyl group may improve aqueous solubility relative to the trifluoromethoxy analog, which is more lipophilic .

- Metabolic Stability : Sulfamoyl groups are less prone to oxidative metabolism compared to methyl esters or amines, suggesting enhanced in vivo stability for the target compound .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of this pyrazole-sulfonamide hybrid typically involves multi-step protocols, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or enol ethers under reflux conditions in solvents like ethanol or toluene .

- Step 2 : Functionalization of the pyrazole ring with cyclopentyl and cyclopropyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Step 3 : Introduction of the sulfamoylbenzamide moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBT) in anhydrous DMF or dichloromethane .

Optimization Tips : - Control reaction temperatures (e.g., 0–5°C for sensitive intermediates).

- Use catalysts like Pd(PPh₃)₄ to enhance coupling efficiency .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Basic: What analytical techniques are critical for structural characterization?

Key methods include:

- X-ray crystallography : Resolves 3D conformation, especially for the pyrazole core and benzamide substituents (e.g., bond angles, torsion angles) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent placement (e.g., cyclopentyl methylene protons at δ 1.5–2.0 ppm; sulfamoyl group at δ 3.1–3.3 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated m/z) .

Basic: What in vitro assays are used to screen biological activity?

Common assays include:

- Enzyme inhibition assays : Target kinases or proteases (e.g., COX-2, HDACs) using fluorogenic substrates to measure IC₅₀ values .

- Cell viability assays : Assess anticancer potential via MTT or CellTiter-Glo in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Contradictions may arise from:

- Assay variability : Differences in buffer pH, ionic strength, or substrate concentrations. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Off-target effects : Perform counter-screening against related enzymes (e.g., COX-1 vs. COX-2) .

- Data normalization : Use positive/negative controls (e.g., celecoxib for COX-2) to calibrate results .

Advanced: What computational strategies predict target engagement?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfamoyl group hydrogen-bonding with catalytic residues) .

- MD simulations : Analyze binding stability (RMSD < 2 Å over 100 ns trajectories) .

- Pharmacophore mapping : Identify essential features (e.g., hydrophobic cyclopropyl, hydrogen-bond acceptor sulfamoyl) .

Advanced: How do structural modifications to cyclopentyl/cyclopropyl groups affect bioactivity?

- Cyclopentyl : Bulky substituents enhance target selectivity but may reduce solubility. Replace with smaller rings (e.g., cyclobutyl) to balance lipophilicity (logP < 5) .

- Cyclopropyl : Strain energy increases metabolic stability. Fluorination at the cyclopropyl position improves bioavailability (e.g., logD reduction by 0.5 units) .

Advanced: What methodologies improve pharmacokinetics for in vivo studies?

- Prodrug design : Esterify carboxylic acid groups to enhance absorption (e.g., ethyl ester prodrugs increase oral bioavailability by 30%) .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve solubility (e.g., >90% encapsulation efficiency) .

- Stability assays : Test hydrolytic degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.